molecular formula C12H19ClN2 B8277602 1-(4-Chlorophenyl)-N4,N4-dimethylbutane-1,4-diamine

1-(4-Chlorophenyl)-N4,N4-dimethylbutane-1,4-diamine

Cat. No. B8277602
M. Wt: 226.74 g/mol
InChI Key: XNKYTOZCXPHNNK-UHFFFAOYSA-N
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Patent
US08101623B2

Procedure details

Dimethylamine (84 mg, 1.85 mmol) and 4-(tert-butoxycarbonylamino)-4-(4-chlorophenyl)butyl methanesulfonate (Intermediate 56) (700 mg, 1.85 mmol) were dissolved in THF (10 mL) and sealed into a microwave tube. The reaction was heated to 120° C. for 40 minutes in the microwave reactor and cooled to room temperature. The reaction mixture was concentrated and then dissolved in DCM (10.00 mL) and TFA (2 mL). The reaction was stirred at 20° C. for 2 hours. The crude product was purified by ion exchange chromatography, using an SCX column. The desired product was eluted from the column using 3.5N ammonia/MeOH and pure fractions were evaporated to dryness to afford 1-(4-chlorophenyl)-N4,N4-dimethylbutane-1,4-diamine (366 mg, 87%) as a yellow gum.
Quantity
84 mg
Type
reactant
Reaction Step One
Name
4-(tert-butoxycarbonylamino)-4-(4-chlorophenyl)butyl methanesulfonate
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Intermediate 56
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].CS(O[CH2:9][CH2:10][CH2:11][CH:12]([NH:20]C(OC(C)(C)C)=O)[C:13]1[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=1)(=O)=O>C1COCC1>[Cl:19][C:16]1[CH:15]=[CH:14][C:13]([CH:12]([NH2:20])[CH2:11][CH2:10][CH2:9][N:2]([CH3:3])[CH3:1])=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
84 mg
Type
reactant
Smiles
CNC
Name
4-(tert-butoxycarbonylamino)-4-(4-chlorophenyl)butyl methanesulfonate
Quantity
700 mg
Type
reactant
Smiles
CS(=O)(=O)OCCCC(C1=CC=C(C=C1)Cl)NC(=O)OC(C)(C)C
Name
Intermediate 56
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)OCCCC(C1=CC=C(C=C1)Cl)NC(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 20° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sealed into a microwave tube
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in DCM (10.00 mL)
CUSTOM
Type
CUSTOM
Details
The crude product was purified by ion exchange chromatography
WASH
Type
WASH
Details
The desired product was eluted from the column
CUSTOM
Type
CUSTOM
Details
were evaporated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(CCCN(C)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 366 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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